molecular formula C12H11NO5 B1608945 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid CAS No. 69676-65-9

2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid

Cat. No. B1608945
CAS RN: 69676-65-9
M. Wt: 249.22 g/mol
InChI Key: PHZYUQLIZKTSJE-UHFFFAOYSA-N
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Description

“2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid” is a chemical compound with the CAS Number: 69676-65-9 . It has a molecular weight of 249.22 . The IUPAC name for this compound is [2- (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO5/c14-10(15)7-18-6-5-13-11(16)8-3-1-2-4-9(8)12(13)17/h1-4H,5-7H2,(H,14,15) . This indicates the molecular structure of the compound. A single crystal of a similar dielectric material was analyzed by Single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.22 . It is stored at a temperature of 28 C .

Scientific Research Applications

Crystal Structure and Adduct Formation

The crystal structure of 2-(1,3-dioxoisoindolin-2-yl)acetic acid, when forming an adduct with caffeine, is characterized by the components being linked by an O—H⋯N hydrogen bond without proton transfer. This study highlights the structural properties of the compound in complex formations, suggesting potential applications in crystal engineering and material sciences (Bhatti et al., 2011).

Synthesis and Conjugation to Liposomes

In the realm of drug delivery systems, 2-(1,3-dioxoisoindolin-2-yl)acetic acid derivatives have been synthesized for conjugation to liposomes. These derivatives introduce hydrophilic polyoxyethylene chains to improve the accessibility and reduce the immunogenicity of liposomal constructs used in vaccination formulations. The synthesis showcases the adaptability of 2-(1,3-dioxoisoindolin-2-yl)acetic acid derivatives for biomedical applications, particularly in enhancing the efficacy of synthetic peptide vaccines (Frisch, Boeckler, & Schuber, 1996).

Antimicrobial Activity

The antimicrobial potential of derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetic acid has been demonstrated through the synthesis and evaluation of compounds showing promising results against various microbial strains. This research opens avenues for the development of new antimicrobial agents based on the structural framework of 2-(1,3-dioxoisoindolin-2-yl)acetic acid, highlighting its importance in pharmaceutical chemistry (Bedair et al., 2006).

Corrosion Inhibition

The compound has also been studied for its corrosion inhibition properties. New derivatives synthesized have shown to significantly protect carbon steel against corrosion in acidic environments, indicating the potential of 2-(1,3-dioxoisoindolin-2-yl)acetic acid derivatives in industrial applications where corrosion resistance is crucial (Shamaya, Al-jeilawi, & Khudhair, 2021).

properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10(15)7-18-6-5-13-11(16)8-3-1-2-4-9(8)12(13)17/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZYUQLIZKTSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373092
Record name [2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid

CAS RN

69676-65-9
Record name [2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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